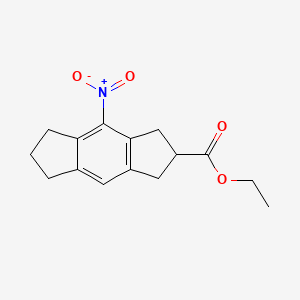
Ethyl 4-nitro-1,2,3,5,6,7-hexahydro-s-indacene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-nitro-1,2,3,5,6,7-hexahydro-s-indacene-2-carboxylate is an organic compound belonging to the class of indacenes. Indacenes are polycyclic aromatic hydrocarbons that have significant applications in organic electronics and materials science. This particular compound is characterized by its nitro group and ester functionality, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-nitro-1,2,3,5,6,7-hexahydro-s-indacene-2-carboxylate typically involves a multi-step process:
Formation of the Indacene Core: The indacene core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile, followed by subsequent cyclization steps.
Nitration: The introduction of the nitro group is usually achieved through nitration reactions using nitric acid or a nitrating mixture (e.g., nitric acid and sulfuric acid) under controlled conditions to avoid over-nitration.
Esterification: The carboxylate ester is formed by reacting the carboxylic acid derivative of the indacene with ethanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for nitration and esterification steps to enhance efficiency and safety.
Types of Reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Reduction: The nitro group can undergo reduction to form various intermediates, which can be further functionalized.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon, tin(II) chloride.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Reduction: Amino derivatives of the indacene.
Substitution: Various substituted indacenes depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-nitro-1,2,3,5,6,7-hexahydro-s-indacene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism by which Ethyl 4-nitro-1,2,3,5,6,7-hexahydro-s-indacene-2-carboxylate exerts its effects depends on its specific application. In chemical reactions, the nitro group can act as an electron-withdrawing group, influencing the reactivity of the indacene core. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Ethyl 4-nitro-1,2,3,5,6,7-hexahydro-s-indacene-2-carboxylate: can be compared with other nitro-substituted indacenes and ester derivatives.
This compound: stands out due to its specific substitution pattern, which imparts unique electronic and steric properties.
Uniqueness:
- The combination of the nitro group and ester functionality in the indacene framework provides a versatile platform for further chemical modifications.
- Its structural features make it a valuable intermediate in the synthesis of advanced materials and bioactive compounds.
This detailed overview highlights the significance of this compound in various scientific and industrial contexts
Properties
IUPAC Name |
ethyl 4-nitro-1,2,3,5,6,7-hexahydro-s-indacene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-2-20-15(17)11-7-10-6-9-4-3-5-12(9)14(16(18)19)13(10)8-11/h6,11H,2-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFXQSCGNAREFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2=C(C1)C(=C3CCCC3=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
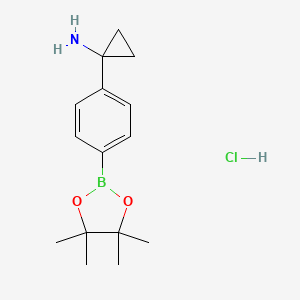
![N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-N-(3-(9-phenyl-9H-fluoren-9-yl)phenyl)-9H-fluoren-2-amine](/img/structure/B8205649.png)

![(2-Oxabicyclo[2.1.1]hexan-1-yl)methyl acetate](/img/structure/B8205688.png)
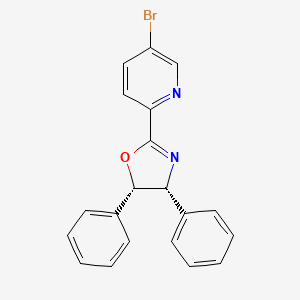
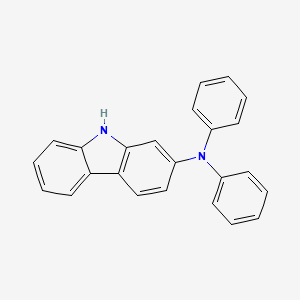
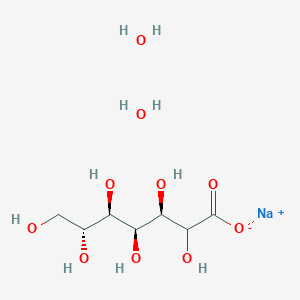
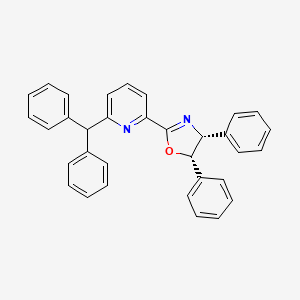
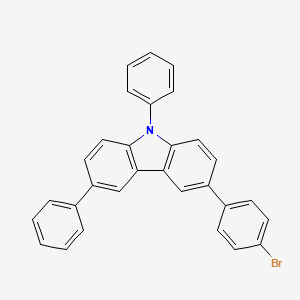
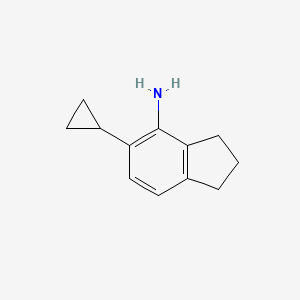
![N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]acetamide](/img/structure/B8205732.png)
![rel-6-(tert-Butyl) 7a-methyl (4aS,7aS)-tetrahydropyrano[2,3-c]pyrrole-6,7a(2H,7H)-dicarboxylate](/img/structure/B8205735.png)
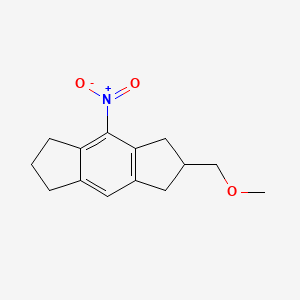
![N-(9,9'-Spirobi[fluoren]-2-yl)-N,9-diphenyl-9H-carbazol-2-amine](/img/structure/B8205745.png)
